molecular formula C9H9N3O3 B13138657 2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid

2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid

Cat. No.: B13138657
M. Wt: 207.19 g/mol
InChI Key: SEEBGFBVMUZHGF-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core fused with a pyridine ring and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid typically involves the cyclization of 2,3-diaminopyridine derivatives with carboxylic acid derivatives. One common method includes the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often involve heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction of nitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(1-methyl-2-oxoimidazo[4,5-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H9N3O3/c1-11-6-3-2-4-10-8(6)12(9(11)15)5-7(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

SEEBGFBVMUZHGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC=C2)N(C1=O)CC(=O)O

Origin of Product

United States

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